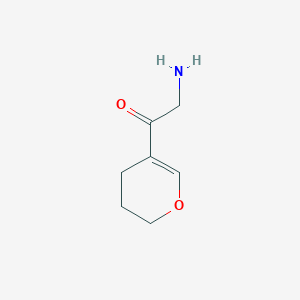
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one is an organic compound that features a pyran ring fused with an amino group and a ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with an appropriate amine under controlled conditions. For instance, the reaction can be catalyzed by molecular iodine under solvent-free conditions at ambient temperature . Another method involves the use of N-heterocyclic carbenes as organocatalysts to facilitate the formation of the pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrans, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyran ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the amino and ketone functionalities.
2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one: A similar compound with a different substitution pattern on the pyran ring.
Uniqueness
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone, which provide versatile reactivity and potential for diverse applications in various fields .
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethanone |
InChI |
InChI=1S/C7H11NO2/c8-4-7(9)6-2-1-3-10-5-6/h5H,1-4,8H2 |
InChIキー |
UDOJJLWWWZMAPW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=COC1)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


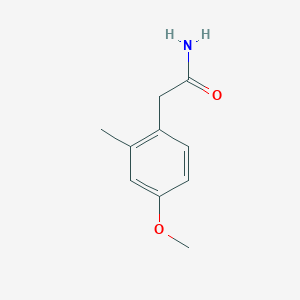
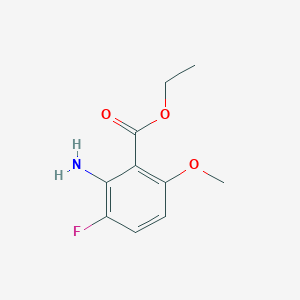
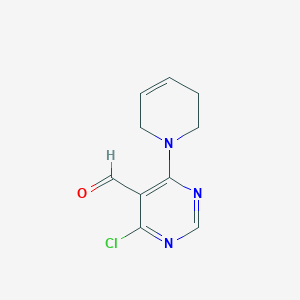
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
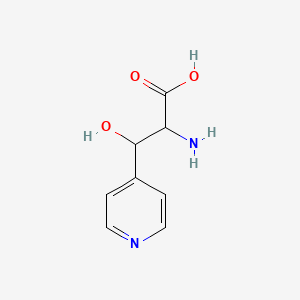

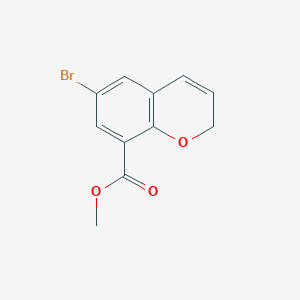
![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)
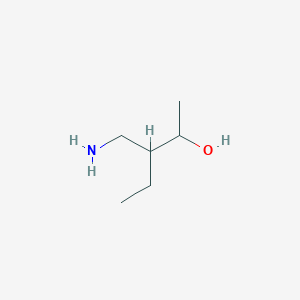

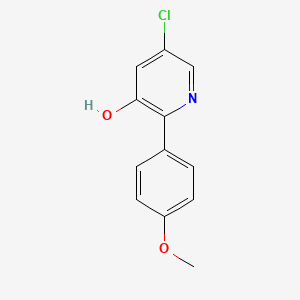
![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)

